molecular formula C4H10O3 B1213443 (S)-1,2,4-Butanetriol CAS No. 42890-76-6

(S)-1,2,4-Butanetriol

Cat. No. B1213443
CAS RN: 42890-76-6
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of (S)-1,2,4-Butanetriol (BT) has evolved from chemical methods to innovative biosynthetic pathways. Originally derived from petroleum, recent studies have successfully established microbial synthesis routes. For instance, Li et al. (2014) designed a novel biosynthetic pathway from malate, showing BT can be produced from glucose, a cheaper substrate (Li et al., 2014). Similarly, Niu et al. (2003) established microbial syntheses of BT using Pseudomonas fragi and Escherichia coli strains to convert sugars into BT with significant yields (Niu et al., 2003).

Molecular Structure Analysis

The molecular structure of (S)-1,2,4-Butanetriol and its derivatives has been characterized through various spectroscopic methods. For instance, the preparation and characterization of chiral (S)-1,2,4-butanetriol from L-malic acid was confirmed by specific rotation, IR, and 1H NMR, indicating the structural integrity of the synthesized compound (Wang Mingliang, 2010).

Chemical Reactions and Properties

BT's chemical properties enable its application in various fields, including the synthesis of energetic materials. Its reactivity, especially in biosynthetic pathways, has been explored to optimize production from renewable biomass, with studies demonstrating efficient conversion processes from xylose to BT, highlighting its versatile chemical nature (Cao et al., 2015).

Physical Properties Analysis

The physical properties of BT, such as solubility, melting point, and boiling point, are crucial for its application in the production of plasticizers and explosives. Although specific studies on these properties were not highlighted in the current research, these properties are inherently related to its chemical structure and synthesis methods.

Chemical Properties Analysis

BT's chemical properties, including reactivity with various catalysts and substrates, have been the focus of synthesis optimization. Research aiming at improving BT production has involved metabolic engineering of microbial strains to enhance yield and efficiency, demonstrating the compound's adaptable chemical nature suitable for industrial applications (Sun et al., 2015).

Scientific Research Applications

Biosynthetic Pathways

  • Biosynthesis from Glucose

    A novel biosynthetic pathway has been designed for (S)-1,2,4-Butanetriol (BT) production from malate, allowing the use of glucose as a more cost-effective substrate. This approach includes a series of enzymatic reactions, demonstrating the potential for BT production from glucose (Li, Cai, Li, & Zhang, 2014).

  • Production from Xylose

    Saccharomyces cerevisiae has been engineered to produce BT from xylose. This process utilizes a novel oxidative xylose metabolic pathway and has been enhanced by optimizing enzyme expressions and improving iron uptake, resulting in significant BT production (Bamba et al., 2019).

  • Escherichia coli Engineering

    BT has been biosynthesized in an engineered Escherichia coli from D-xylose. This method represents a significant advancement in producing BT directly from a single microbial host, indicating a path towards industrial-scale viability (Valdehuesa et al., 2014).

  • Plant-Based Production

    Arabidopsis plants have been genetically engineered to produce BT by expressing bacterial enzymes. This method shows potential for plant-based production of BT, although it also indicates some toxicity and metabolic pathway alterations in the plants (Abdel‐Ghany et al., 2013).

Chemical Synthesis

  • Esterification for Separation

    A method has been developed to couple the biosynthesis and esterification of BT, simplifying its separation from the fermentation broth. This novel approach utilizes wax ester synthase/acyl-coenzyme A for producing BT esters, enhancing the production process (Feng et al., 2019).

  • Optimization of Synthetic Pathways

    Systematic optimization of the synthetic pathway for BT production in Escherichia coli has been conducted. This includes fine-tuning enzyme expression levels and manipulating metabolic networks, leading to improved BT yields (Sun et al., 2015).

Analysis and Characterization

  • HPLC Analysis

    High-performance liquid chromatography (HPLC) has been used for the analysis of BT, demonstrating its adaptability over gas chromatography for BT with strong polarity and stability (Lin, 2001).

  • Physical Properties Study

    The partial molar volumes and viscosities of BT in aqueous solutions have been studied, providing insights into the effects of temperature and solute structure on solution properties (Romero, Lozano, & Giraldo, 2008).

Industrial Applications

  • Production for Energetic Material Precursor: Microbial syntheses of BT, focusing on its use as a precursor for energetic materials like 1,2,4-butanetriol trinitrate, have been established. These methods offer alternatives to traditional chemical synthesis, reducing the need for high-pressure hydrogenation (Niu, Molefe, & Frost, 2003).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research could be beneficial. It could include potential applications of the compound, or ways to improve its synthesis or handling.


For a specific compound like “(S)-1,2,4-Butanetriol”, you would need to look up these details in chemical databases, textbooks, or scientific literature. Please note that not all compounds will have information available in all these categories. For example, a newly synthesized compound might not have a known mechanism of action. Similarly, a compound that isn’t used outside of the laboratory might not have detailed safety and hazard information available.


I hope this general information is helpful. If you have questions about a different compound, or if you need more information on a specific topic, feel free to ask!


properties

IUPAC Name

(2S)-butane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXKVVRQIIOZGF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2,4-Butanetriol

CAS RN

42890-76-6
Record name (-)-1,2,4-Butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42890-76-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Butanetriol, (2S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Butanetriol, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.092
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Record name 1,2,4-BUTANETRIOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V2R7Y196
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
282
Citations
K Yamada-Onodera, A Norimoto, N Kawada… - Journal of bioscience …, 2007 - Elsevier
Sterigmatomyces elviae DSM 70852 produced 12 g/l (S)-1,2,4-butanetriol (enantiomeric excess >99.9%) from 20 g/l racemate in 82 h. From the results of the inversion of an (R)-isomer …
Number of citations: 22 www.sciencedirect.com
S Hanessian, A Ugolini, D Dubé… - Canadian journal of …, 1984 - cdnsciencepub.com
Facile access to (S)-1,2,4-butanetriol and its derivatives Page 1 Facile access to (S)-1,2,4-butanetrio1 and its derivatives STEPHEN HANESSIAN, ANTONIO UGOLINI,' DANIEL DUB^ AND ANI …
Number of citations: 132 cdnsciencepub.com
Y Li, P Yao, S Zhang, J Feng, H Su, X Liu, X Sheng… - Chem Catalysis, 2023 - cell.com
While formaldehyde is an emerging C1 resource for the synthesis of high value-added chemicals due to its high and versatile reactivity, selective activation and controllable …
Number of citations: 2 www.cell.com
S Sutiono, I Zachos, L Paschalidis, A Pick… - ACS Sustainable …, 2023 - ACS Publications
Many platform chemicals such as 1,2,4-butanetriol (BTO) are still derived from petrochemicals. BTO as a versatile compound with applications ranging from pharmaceutical synthons to …
Number of citations: 2 pubs.acs.org
PW Feit, OT Nielsen - Journal of Medicinal Chemistry, 1966 - ACS Publications
• HG Yol.!) Notes infrared spectrum and melting point.(270-272). Reported melting points for the compound are 252-254, 13, 1 276-278, 13, 1 269-270,130 273-275, 13, 1 267-268.5, 13…
Number of citations: 9 pubs.acs.org
MH Liu, HJ Tsai, CW Liu - Journal of Molecular Modeling, 2017 - Springer
In respective water or ethanol polarizable continuum cavity environments, simultaneous aldol condensation was performed using density functional theory (DFT) computational method …
Number of citations: 2 link.springer.com
I Polsinelli, M Salomone-Stagni… - … Crystallographica Section F …, 2022 - scripts.iucr.org
Levansucrases are biotechnologically interesting fructosyltransferases due to their potential use in the enzymatic or chemo-enzymatic synthesis of glycosides of non-natural substrates …
Number of citations: 11 scripts.iucr.org
Q Liu, FJ Xiong, QQ He, FE Chen - Organic Process Research & …, 2013 - ACS Publications
An improved multikilogram-scale process for the production of (S)-1,2,4-butanetriol has been developed. This process involves the efficient removal of residual boric acid and the …
Number of citations: 3 pubs.acs.org
FM Geisler, G Helmchen - Synthesis, 2006 - thieme-connect.com
(3S)-4-Methoxybutane-1, 3-diol [(S)-4], an important auxiliary for the synthesis of planar-chiral metallocenes, has been obtained from (S)-1, 2, 4-butanetriol via formation of an …
Number of citations: 15 www.thieme-connect.com
D Vos, AM Arif, RD Ernst - Journal of Organometallic Chemistry, 1998 - Elsevier
The chiral phosphite derived from S-1,2,4-butanetriol has been found to bind both half-open and open titanocene moieties (Ti(C 5 H 5 )(2,4-C 7 H 11 ) and Ti(2,4-C 7 H 11 ) 2 , C 7 H 11 …
Number of citations: 8 www.sciencedirect.com

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